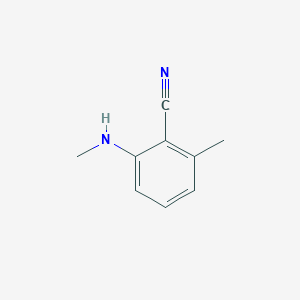

2-Methyl-6-(methylamino)benzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemical Systems

Benzonitriles are a class of organic compounds containing the benzonitrile core structure. They are characterized by a benzene (B151609) ring attached to a nitrile functional group. acs.org These compounds are versatile intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, and dyes. The reactivity of the nitrile group and the potential for substitution on the aromatic ring make benzonitriles valuable building blocks in organic synthesis.

The specific substitution pattern of 2-Methyl-6-(methylamino)benzonitrile, with both an electron-donating methylamino group and a methyl group ortho to the nitrile, influences its electronic and steric properties. This unique arrangement can impact its reactivity and potential applications compared to other benzonitrile derivatives.

Significance and Research Trajectory in Organic and Physical Chemistry

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural motifs are of significant interest in both organic and physical chemistry. Substituted benzonitriles are often studied for their electronic properties, reaction mechanisms, and potential as ligands in coordination chemistry.

In organic chemistry, the synthesis of specifically substituted benzonitriles is a key area of research. The development of synthetic routes to molecules like this compound would likely involve multi-step processes, potentially utilizing palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, common methods for constructing such substituted aromatic systems.

From a physical chemistry perspective, the interplay of the electron-donating methylamino and methyl groups with the electron-withdrawing nitrile group can lead to interesting photophysical properties. Studies on related aminobenzonitriles have revealed phenomena such as dual fluorescence, which is sensitive to the molecular environment and substitution pattern. While no specific photophysical data for this compound is readily available, the study of analogous compounds provides a framework for predicting its potential behavior.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1369824-71-4 | chemicalbook.com |

| Molecular Formula | C₉H₁₀N₂ | chemicalbook.comchemicalbook.com |

| Molecular Weight | 146.19 g/mol | chemicalbook.comchemicalbook.com |

| Predicted Boiling Point | 293.7±28.0 °C | chemicalbook.comchemicalbook.com |

| Predicted Density | 1.04±0.1 g/cm³ | chemicalbook.comchemicalbook.com |

| Predicted pKa | 2.60±0.25 | chemicalbook.comchemicalbook.com |

Table 2: Spectroscopic Data of a Related Compound: 2-Amino-6-methylbenzonitrile

Disclaimer: The following data is for a structurally similar compound and is provided for contextual reference only. Specific experimental data for this compound is not available in the cited sources.

| Property | Value |

| Melting Point | 127-132 °C |

| SMILES String | Cc1cccc(N)c1C#N |

| InChI | 1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3 |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2 |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-methyl-6-(methylamino)benzonitrile |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-9(11-2)8(7)6-10/h3-5,11H,1-2H3 |

InChI Key |

MJWXOSJIZXLVMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Routes to 2 Methyl 6 Methylamino Benzonitrile

Established and Emerging Synthetic Strategies for Benzonitrile (B105546) Scaffolds

The construction of the benzonitrile framework is a foundational aspect of organic synthesis. Several key methods are routinely employed:

Sandmeyer Reaction: A classic and reliable method that involves the diazotization of a primary aromatic amine (aniline derivative) with a nitrite (B80452) source (e.g., sodium nitrite) in acidic conditions, followed by treatment with a copper(I) cyanide salt. This method is highly effective for introducing a nitrile group in place of an amino group.

Rosenmund-von Braun Reaction: This method involves the cyanation of an aryl halide using copper(I) cyanide, typically at elevated temperatures. It is a direct displacement reaction that is particularly useful when the corresponding aryl halide is more accessible than the aniline.

Palladium-Catalyzed Cyanation: A more modern approach that has gained prominence involves the cross-coupling of aryl halides or triflates with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II), using a palladium catalyst. These methods often proceed under milder conditions and exhibit broad functional group tolerance. organic-chemistry.org

Directed ortho-Metalation (DoM): An emerging and powerful strategy for achieving high regioselectivity. wikipedia.org A directing metalation group (DMG), such as a protected amine (e.g., amide or carbamate), chelates to an organolithium reagent, directing deprotonation specifically to the adjacent ortho position. The resulting aryllithium intermediate can then be trapped by an electrophilic cyanating agent. organic-chemistry.orgwikipedia.org This technique allows for the precise installation of substituents that would be difficult to achieve through classical electrophilic aromatic substitution. wikipedia.org

Regioselective Synthesis Approaches to 2-Methyl-6-(methylamino)benzonitrile

Achieving the specific 1,2,6-substitution pattern of this compound requires a synthetic plan that carefully controls the position of each substituent.

One of the most logical approaches begins with a readily available substituted benzene (B151609) and leverages the directing effects of its substituents. A highly plausible strategy starts with o-toluidine (B26562) (2-methylaniline). The amino group in o-toluidine is a strongly activating ortho-, para-director. To control the introduction of a second group, the amine is typically protected first, for example, as an acetamide.

The synthesis of the key intermediate, 2-Methyl-6-nitroaniline , illustrates this principle. The process involves the acetylation of o-toluidine to form N-acetyl-o-toluidine. Nitration of this intermediate with mixed acid (nitric and sulfuric acid) yields a mixture of isomers, including the desired N-(2-methyl-6-nitrophenyl)acetamide. Subsequent hydrolysis under acidic conditions removes the acetyl protecting group to furnish 2-Methyl-6-nitroaniline. chemicalbook.com While this route also produces the 4-nitro isomer, the 6-nitro product can be isolated. chemicalbook.comguidechem.com

A more advanced and highly regioselective method is Directed ortho-Metalation (DoM) . In this approach, an N-protected o-toluidine, such as N-pivaloyl-2-methylaniline, is used. The bulky pivaloyl group serves as an excellent directing metalation group (DMG). acs.org Treatment with a strong base like sec-butyllithium (B1581126) selectively removes a proton from the C6 position, which is ortho to the DMG. This generates a specific aryllithium intermediate. Quenching this intermediate with an electrophilic cyanating agent, such as N-cyanobenzensulfonamide or tosyl cyanide, would install the nitrile group precisely at the 6-position. Subsequent deprotection of the pivaloyl group and methylation of the resulting primary amine would complete the synthesis.

Precursor Chemistry and Reaction Pathways in Compound Formation

The most direct synthetic route to this compound capitalizes on the commercially available precursor, 2-Amino-6-methylbenzonitrile . sigmaaldrich.comsigmaaldrich.com This simplifies the synthesis to a single final step: the methylation of the primary amino group.

Pathway from 2-Amino-6-methylbenzonitrile:

The conversion of the primary amine of 2-Amino-6-methylbenzonitrile to the secondary methylamino group can be achieved through several standard methods:

Direct Alkylation: Reaction with a methylating agent like methyl iodide in the presence of a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) to neutralize the hydroiodic acid byproduct. A significant drawback is the potential for over-alkylation to form a quaternary ammonium (B1175870) salt.

Reductive Amination: A high-yielding and clean method that involves reacting the primary amine with formaldehyde (B43269) to form an intermediate imine (or aminal), which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method typically avoids over-alkylation.

Acylation-Reduction: The primary amine can be first acylated with formic acid or a derivative to form the N-formyl compound, which is then reduced using a reagent like lithium aluminum hydride to yield the N-methyl product.

Table 1: Proposed Final Step Synthesis of this compound

| Method | Reagents | Typical Conditions | Key Intermediate |

|---|---|---|---|

| Reductive Amination | Formaldehyde (aq.), Sodium Borohydride (NaBH4) | Methanol (solvent), 0 °C to room temp. | Schiff base/Imine |

| Direct Alkylation | Methyl Iodide (CH3I), Potassium Carbonate (K2CO3) | Acetone or DMF (solvent), room temp. to 50 °C | N/A (Direct reaction) |

| Formylation-Reduction | 1. Ethyl Formate or Formic Acid 2. Lithium Aluminum Hydride (LiAlH4) | 1. Reflux 2. Anhydrous THF (solvent), 0 °C to room temp. | N-(2-cyano-3-methylphenyl)formamide |

An alternative, multi-step pathway would involve synthesizing the precursor 2-Amino-6-methylbenzonitrile from 2-Methyl-6-nitroaniline . guidechem.com This involves a Sandmeyer reaction to convert the amino group to a nitrile, yielding 2-Methyl-6-nitrobenzonitrile . This is followed by the selective reduction of the nitro group (e.g., using catalytic hydrogenation with Pd/C, or metals like iron or tin in acidic media) to give 2-Amino-6-methylbenzonitrile, which can then be methylated as described above.

Derivatization and Analog Synthesis from this compound

The core structure of this compound contains multiple reactive sites that allow for the synthesis of a wide range of derivatives and analogs.

Further substitution on the aromatic ring is governed by the directing effects of the existing methyl and methylamino groups. Both are activating, ortho-, para-directors. The methylamino group is the more powerful activator of the two. Therefore, electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, or sulfonation are expected to occur primarily at the positions ortho and para to the methylamino group. Given the substitution pattern, the available positions are C3, C4, and C5. The C3 and C5 positions are ortho to the methylamino group, while the C4 position is para. Steric hindrance from the adjacent methyl group at C2 may influence the regiochemical outcome, potentially favoring substitution at the C4 and C5 positions.

The existing functional groups provide handles for a variety of chemical transformations.

Reactions at the Amino Group:

Acylation: The secondary amine can readily react with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides.

Alkylation: Further alkylation can occur, though conditions must be controlled to prevent the formation of quaternary ammonium salts.

Reactions at the Nitrile Group:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Mild conditions can yield the corresponding amide, 2-Methyl-6-(methylamino)benzamide , while more vigorous conditions will lead to the carboxylic acid, 2-Methyl-6-(methylamino)benzoic acid .

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride or via catalytic hydrogenation, yielding [2-(Aminomethyl)-3-methylphenyl]methylamine .

Addition of Organometallics: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after aqueous workup.

Table 2: Potential Functional Group Interconversions

| Functional Group | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| Methylamino | Acylation | Acetyl Chloride, Pyridine | Amide |

| Methylamino | Sulfonylation | Tosyl Chloride, Pyridine | Sulfonamide |

| Nitrile | Full Hydrolysis | H2SO4 (aq.), Heat | Carboxylic Acid |

| Nitrile | Partial Hydrolysis | H2O2, NaOH | Amide |

| Nitrile | Reduction | LiAlH4, then H2O | Primary Amine (benzyl-type) |

Advanced Structural Elucidation of 2 Methyl 6 Methylamino Benzonitrile

Crystallographic Analysis and Solid-State Structures

The determination of the solid-state structure of 2-methyl-6-(methylamino)benzonitrile would be contingent upon the successful growth of single crystals suitable for X-ray diffraction analysis.

Single Crystal X-ray Diffraction Studies

Should single-crystal X-ray diffraction data become available, a standard analysis would yield a wealth of information about the molecule's solid-state structure. This would include the precise bond lengths, bond angles, and torsion angles within the molecule. The crystal system, space group, and unit cell dimensions would also be determined, providing a fundamental fingerprint of its crystalline form.

A hypothetical data table that would be generated from such a study is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂ |

| Formula Weight | 146.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

These values are placeholders and would be determined experimentally.

Analysis of Intermolecular Interactions and Crystal Packing Architectures

With the solved crystal structure, the intermolecular interactions that govern the crystal packing could be thoroughly analyzed. The presence of a secondary amine (N-H) group and a nitrile (C≡N) group suggests the potential for hydrogen bonding. Specifically, the N-H group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor.

Molecular Conformation and Dynamics in Solution and Gas Phase

The conformational preferences and dynamic behavior of this compound in non-solid phases would be investigated using a combination of spectroscopic techniques and computational modeling. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of different protons, helping to elucidate the preferred conformation of the methyl and methylamino substituents relative to the benzene (B151609) ring.

In the gas phase, techniques such as microwave spectroscopy or gas-phase electron diffraction could provide information on the molecule's geometry free from intermolecular forces. Computational chemistry, using methods like Density Functional Theory (DFT), would be invaluable for predicting the potential energy surface of the molecule, identifying low-energy conformers, and calculating the energy barriers to rotation around the C-N and C-C single bonds. This would provide a theoretical framework for understanding the molecule's flexibility and conformational dynamics.

Until experimental data for this compound are published, a detailed and scientifically accurate article on its advanced structural elucidation cannot be fully realized.

Spectroscopic Characterization of 2 Methyl 6 Methylamino Benzonitrile

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR data for 2-Methyl-6-(methylamino)benzonitrile, including characteristic absorption frequencies, intensities, and assignments for its functional groups (C≡N, N-H, C-N, aromatic C-H, and C-C), are not documented in available resources.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound, which would reveal information about its electronic transitions, has not been reported. Data regarding its absorption maxima (λmax) and molar absorptivity are unavailable.

Fluorescence and Phosphorescence Studies

There are no records of investigations into the fluorescence or phosphorescence properties of this molecule. Therefore, topics such as dual fluorescence phenomena or the dynamics of its excited states have not been studied.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data, which would elucidate the chemical environment of the hydrogen and carbon atoms within the molecule, are not available. This includes chemical shifts, coupling constants, and signal multiplicities.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides valuable insights into the number of different types of protons and their neighboring environments in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the methylamino group protons.

The aromatic region of the spectrum is of particular interest. Due to the substitution pattern on the benzene (B151609) ring, the three aromatic protons are chemically non-equivalent and are expected to show a complex splitting pattern. The chemical shifts of these protons are influenced by the electronic effects of the three substituents: the electron-withdrawing nitrile group (-CN), the electron-donating methyl group (-CH₃), and the electron-donating methylamino group (-NHCH₃). The interplay of these effects, along with steric interactions, will determine the precise chemical shifts.

Based on the analysis of structurally similar compounds, a predicted ¹H NMR data table for this compound is presented below. The chemical shifts are influenced by data from related molecules such as N-methylaniline and 2-amino-6-methylbenzonitrile. rsc.orgchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H (H3) | 7.2 - 7.4 | Triplet | 7.5 - 8.0 |

| Ar-H (H4) | 6.6 - 6.8 | Doublet | 7.5 - 8.0 |

| Ar-H (H5) | 6.5 - 6.7 | Doublet | 7.5 - 8.0 |

| -NHCH₃ | 4.5 - 5.5 | Broad Singlet | - |

| -NHCH ₃ | 2.8 - 3.0 | Singlet | - |

| Ar-CH₃ | 2.3 - 2.5 | Singlet | - |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

The broad singlet for the -NH proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic protons are expected to exhibit coupling constants typical for ortho and meta relationships on a benzene ring.

Carbon NMR (¹³C NMR) Analysis

The nitrile carbon (-CN) is expected to appear significantly downfield, typically in the range of 115-125 ppm. The aromatic carbons will resonate in the region of 110-155 ppm. The carbon atom attached to the electron-donating methylamino group (C6) is expected to be shifted upfield compared to an unsubstituted benzene ring, while the carbon attached to the electron-withdrawing nitrile group (C1) and the methyl group (C2) will be shifted downfield.

A predicted ¹³C NMR data table for this compound is provided below, with chemical shifts estimated based on data from analogous compounds like N-methylaniline and 2,6-dimethylbenzonitrile. rsc.orgnist.gov

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (-CN) | 118 - 122 |

| C2 (-CH₃) | 138 - 142 |

| C3 | 128 - 132 |

| C4 | 115 - 120 |

| C5 | 110 - 115 |

| C6 (-NHCH₃) | 150 - 155 |

| -C N | 117 - 120 |

| -NHC H₃ | 30 - 35 |

| Ar-C H₃ | 18 - 22 |

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and has not been experimentally verified for this compound.

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical research, computational chemistry plays a crucial role in complementing experimental spectroscopic data. Theoretical calculations, particularly using Density Functional Theory (DFT), can predict NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed quantum chemical approach for calculating nuclear magnetic shielding tensors, from which chemical shifts can be derived. wisc.edu

The process typically involves:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

NMR Calculation: Using the optimized geometry, the NMR shielding constants are calculated for each nucleus, often with a specific level of theory and basis set (e.g., B3LYP/6-31G(d)).

Referencing: The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).

Quantum Chemical and Computational Investigations of 2 Methyl 6 Methylamino Benzonitrile

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed to predict the ground state properties of molecules with a high degree of accuracy. For 2-Methyl-6-(methylamino)benzonitrile, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would provide fundamental insights into its structure and reactivity. derpharmachemica.comresearchgate.net

Geometry Optimization and Molecular Structure Prediction

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

For this compound, this would involve calculating the optimal positions of the methyl and methylamino groups relative to the benzonitrile (B105546) ring. The resulting data would include precise bond lengths (in Ångströms) and angles (in degrees), which can be compared to experimental data if available, or to data for similar structurally characterized compounds. nih.gov

Table 1: Predicted Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-C (ring) | Data not available |

| C-CN | Data not available |

| C≡N | Data not available |

| C-CH₃ | Data not available |

| C-N (amino) | Data not available |

| N-C (methyl) | Data not available |

| ∠C-C-C (ring) | Data not available |

| ∠C-C-CN | Data not available |

| ∠C-C-N (amino) | Data not available |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. This analysis focuses on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. researchgate.net For this compound, the analysis would reveal how the electron-donating methylamino group and the electron-withdrawing nitrile group influence the electron density distribution across the aromatic system.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Vibrational Frequency Analysis and Detailed Spectroscopic Assignments

Following geometry optimization, a vibrational frequency calculation is typically performed. This analysis serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra.

Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or torsion of chemical bonds. researchgate.netresearchgate.net By analyzing the potential energy distribution (PED), each mode can be assigned to specific functional groups within the molecule, such as the C≡N stretch, N-H bend, C-H stretches of the methyl groups, and various aromatic ring vibrations. researchgate.net

Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Theoretical)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment (PED) |

| Data not available | Data not available | C≡N stretch |

| Data not available | Data not available | N-H bend |

| Data not available | Data not available | C-H stretch (aromatic) |

| Data not available | Data not available | C-H stretch (methyl) |

| Data not available | Data not available | Ring vibrations |

Atomic Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density in a molecule can be quantified by calculating the partial charges on each atom. Methods like Mulliken population analysis can be used for this purpose. nih.gov This information helps in understanding intermolecular interactions and identifying reactive sites.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), prone to nucleophilic attack. Green regions are neutral. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and a more positive potential near the hydrogen of the methylamino group. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It examines the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the behavior of molecules in their electronic excited states. mdpi.com This is crucial for understanding a molecule's response to light, including its UV-Vis absorption spectrum and fluorescence properties.

A TD-DFT calculation on this compound would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The calculation also provides the oscillator strength for each transition, indicating its intensity. acs.org This analysis would help to characterize the nature of the electronic transitions, for instance, whether they are localized on the aromatic ring (π → π*) or involve charge transfer from the methylamino group to the benzonitrile moiety (intramolecular charge transfer, ICT). mdpi.comrsc.org

Table 4: Predicted Electronic Absorption Properties of this compound (Theoretical, in gas phase)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

Excitation Energies and Characterization of Electronic Transitions

The study of the excited states of this compound would begin with the calculation of its vertical excitation energies and the characterization of the corresponding electronic transitions. This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT), a workhorse of modern computational chemistry for electronically excited states.

The choice of an appropriate density functional and basis set is crucial for obtaining accurate results. Functionals such as B3LYP, CAM-B3LYP, and ωB97X-D are commonly employed for such calculations, often in conjunction with Pople-style (e.g., 6-311+G(d,p)) or Dunning-type (e.g., aug-cc-pVDZ) basis sets.

A TD-DFT calculation would yield a list of excited states, their energies relative to the ground state, and their oscillator strengths, which relate to the intensity of the corresponding absorption bands. For each transition, the character would be analyzed by examining the molecular orbitals involved. For a donor-acceptor system like this compound, with the methylamino group acting as an electron donor and the benzonitrile moiety as an acceptor, transitions are often characterized as:

Locally Excited (LE) states: Where the excitation is primarily confined to either the donor or the acceptor part of the molecule.

Intramolecular Charge Transfer (ICT) states: Where the excitation involves a significant transfer of electron density from the donor to the acceptor.

The analysis of these transitions provides fundamental insights into the photophysical behavior of the molecule.

Modeling of Absorption and Emission Spectra

Computational modeling of the absorption and emission spectra of this compound would provide a direct comparison with experimental spectroscopic data.

The UV-Vis absorption spectrum can be simulated from the results of the TD-DFT calculations. The calculated excitation energies (converted to wavelengths) and oscillator strengths are typically convoluted with a broadening function (e.g., a Gaussian or Lorentzian function) to generate a theoretical spectrum that mimics the shape of the experimental spectrum.

Modeling the fluorescence or phosphorescence emission spectrum requires the optimization of the geometry of the relevant excited state (e.g., the first singlet excited state, S1, for fluorescence). Following the geometry optimization of the excited state, a frequency calculation is performed to confirm that a true minimum on the potential energy surface has been located. The energy difference between the optimized excited state and the ground state at the excited-state geometry corresponds to the emission energy. Similar to the absorption spectrum, the emission spectrum can be simulated by broadening this transition.

Investigation of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. For ESIPT to occur in this compound, a proton transfer pathway would need to be feasible. Given its structure, a direct intramolecular proton transfer from the methylamino group to the nitrile nitrogen is a possibility that could be investigated computationally.

The investigation would involve:

Identification of Tautomeric Forms: The geometries of the normal (N) form and the potential proton-transferred tautomer (T*) form in both the ground (S0) and the first excited (S1) states would be optimized.

Potential Energy Surface (PES) Scanning: A relaxed PES scan along the proton transfer coordinate (e.g., the N-H bond distance of the amino group and the H...N distance to the nitrile) in the S1 state would be performed. This would help to identify the energy barrier for the ESIPT process.

Analysis of Hydrogen Bonding: The strength of the intramolecular hydrogen bond in the ground and excited states would be analyzed through geometric parameters and vibrational frequency shifts. A strengthening of the hydrogen bond upon excitation is often a driving force for ESIPT. beilstein-journals.org

The presence of a low energy barrier on the excited-state PES would suggest that ESIPT is a viable deactivation pathway for the excited molecule.

Analysis of Twisted Intramolecular Charge Transfer (TICT) States and Their Dynamics

Twisted Intramolecular Charge Transfer (TICT) is a phenomenon observed in many donor-acceptor molecules where, upon excitation, rotation around the single bond connecting the donor and acceptor moieties leads to a highly polar, charge-separated state. mdpi.comnih.gov For this compound, this would involve the rotation around the C-N bond of the methylamino group.

The computational investigation of TICT states would include:

Conformational Scanning: A relaxed scan of the potential energy surface of the S1 state along the torsional angle of the methylamino group. This would reveal the presence of a minimum corresponding to a twisted geometry (the TICT state), in addition to the planar locally excited (LE) state.

Characterization of the TICT State: The geometry, energy, and electronic properties (such as the dipole moment and charge distribution) of the identified TICT state would be calculated. A significantly larger dipole moment compared to the LE state is a hallmark of a TICT state.

Energy Barrier Calculation: The energy barrier for the transition from the LE state to the TICT state on the excited-state potential energy surface would be determined. The magnitude of this barrier influences the dynamics of TICT state formation.

The existence and accessibility of a TICT state can have a profound impact on the fluorescence properties of the molecule, often leading to dual fluorescence in polar solvents.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a more realistic environment, such as in a solvent.

MD simulations would involve:

Force Field Parameterization: Developing or adapting a force field to accurately describe the intramolecular and intermolecular interactions of the molecule.

Simulation Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, acetonitrile) and running the simulation for a sufficient length of time (nanoseconds to microseconds).

Analysis of Trajectories: Analyzing the resulting trajectories to study various properties, including:

Solvation Structure: How solvent molecules arrange around the solute.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformers.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds with the solvent.

For studying excited-state processes, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) MD simulations could be employed, where the solute is treated with a quantum mechanical method and the solvent with a classical force field.

Conformational Analysis and Exploration of Potential Energy Surfaces

A thorough conformational analysis is fundamental to understanding the structure-property relationships of this compound. This involves identifying all stable conformers and the energy barriers for their interconversion.

This would be achieved by:

Systematic or Stochastic Conformational Search: Using computational methods to explore the conformational space by systematically rotating all rotatable bonds or using stochastic methods like Monte Carlo simulations.

Geometry Optimization and Energy Calculation: Optimizing the geometry of each identified conformer at a suitable level of theory (e.g., DFT) and calculating their relative energies.

Transition State Search: Locating the transition states connecting the stable conformers and calculating the energy barriers for conformational changes.

The results of the conformational analysis provide a detailed map of the ground-state potential energy surface, which is essential for interpreting experimental data and understanding the molecule's flexibility.

Advanced Quantum Descriptors and Reactivity Indices

Quantum chemical calculations can provide a wide range of descriptors that quantify the electronic structure and reactivity of a molecule. For this compound, these could include:

| Descriptor Category | Specific Descriptors | Description |

| Global Reactivity Descriptors | Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. | |

| Electronegativity (χ) | The tendency to attract electrons. | |

| Chemical Hardness (η) | The resistance to change in electron distribution. | |

| Electrophilicity Index (ω) | A measure of the electrophilic character. | |

| Local Reactivity Descriptors | Fukui Functions | Indicate the most reactive sites for nucleophilic, electrophilic, and radical attacks. |

| Dual Descriptor | Provides a more detailed picture of local reactivity. | |

| Atomic Charges | (e.g., Mulliken, NBO) Describe the electron distribution in the molecule. |

These descriptors, derived from conceptual DFT, are valuable for predicting the reactivity of this compound in various chemical reactions and for understanding its interactions with other molecules.

Reactivity and Reaction Mechanisms of 2 Methyl 6 Methylamino Benzonitrile

Nucleophilic Substitution Reactions Involving the Benzonitrile (B105546) Framework

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring. For an SNAr reaction to proceed readily, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. vaia.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. vaia.com

In the case of 2-Methyl-6-(methylamino)benzonitrile, the benzene (B151609) ring is substituted with a methyl group (-CH₃) and a methylamino group (-NHCH₃). Both of these are considered electron-donating groups. They increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, direct nucleophilic substitution on the benzonitrile framework of this compound is not a favored reaction pathway under typical SNAr conditions. For such a reaction to be feasible, the aromatic ring would need to be substantially modified with potent electron-withdrawing substituents, or alternative reaction mechanisms, such as those involving organometallic reagents, would be required.

Cross-Coupling and Other Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org While this compound lacks a typical halide leaving group for standard cross-coupling reactions, its functional groups can participate in or direct various metal-catalyzed transformations. wikipedia.orgyoutube.com

A notable reaction for analogous 2-aminobenzonitriles is a tandem synthesis of quinazolinones. nih.govacs.org Research has demonstrated that using a cobalt catalyst with a P(CH₂CH₂PPh₂)₃ (PP₃) ligand, 2-aminobenzonitriles can react with an alcohol-water system to yield quinazolinones. nih.govacs.org This process involves both the hydration of the nitrile and a dehydrogenative coupling, showcasing the cooperative reactivity of the ortho-amino and nitrile groups. nih.govacs.org It is plausible that this compound could undergo a similar transformation to produce a corresponding substituted quinazolinone.

The amino group can also serve as a directing group in C-H activation reactions, facilitating functionalization at otherwise unreactive positions on the aromatic ring. nih.gov Various transition metals, including palladium, rhodium, and iridium, are known to catalyze such reactions, forming stable complexes with the amine that lead to cyclization or other functionalizations. nih.govyoutube.com

Table 1: Representative Metal-Catalyzed Reaction of an Aminobenzonitrile Derivative This table illustrates a known transformation for a similar compound class, which can be inferred as a potential reaction for this compound.

| Reactant Class | Catalyst System | Reagents | Product Class | Reference |

| 2-Aminobenzonitriles | Co(OAc)₂ / PP₃ Ligand | Aliphatic Alcohol / Water | Quinazolinones | nih.gov, acs.org |

Chemical Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) is a highly versatile functional group that can undergo a wide array of chemical transformations. libretexts.orglibretexts.org Its electrophilic carbon atom is susceptible to attack by various nucleophiles. libretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. libretexts.orgyoutube.com The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. libretexts.orgyoutube.com Applying this to this compound would be expected to yield 2-Methyl-6-(methylamino)benzoic acid.

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or via catalytic hydrogenation. libretexts.orgyoutube.comyoutube.com This would convert this compound to [2-Methyl-6-(methylamino)phenyl]methanamine. A partial reduction to an aldehyde can be achieved using a less reactive hydride reagent such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures. libretexts.orgncert.nic.in This reaction would yield 2-Methyl-6-(methylamino)benzaldehyde.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed during aqueous workup to form a ketone. libretexts.orglibretexts.orgyoutube.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would produce 1-[2-Methyl-6-(methylamino)phenyl]ethan-1-one after hydrolysis. libretexts.orgyoutube.com

Cyclization Reactions: The nitrile group can participate in the formation of heterocyclic rings. As mentioned previously, it is integral to the cobalt-catalyzed synthesis of quinazolinones. nih.govacs.org Furthermore, theoretical studies have shown that 2-aminobenzonitrile (B23959) can react with carbon dioxide in water, without a catalyst, to form quinazoline-2,4(1H,3H)-dione. rsc.org This reaction is proposed to proceed through the formation of carbonic acid, which facilitates the cyclization. rsc.org

Table 2: Potential Transformations of the Nitrile Group This interactive table outlines expected products from key reactions involving the nitrile functionality.

| Reaction Type | Reagent(s) | Expected Product |

| Acid/Base Hydrolysis | H₃O⁺ / heat or 1. NaOH / heat, 2. H₃O⁺ | 2-Methyl-6-(methylamino)benzoic acid |

| Full Reduction | 1. LiAlH₄, 2. H₂O | [2-Methyl-6-(methylamino)phenyl]methanamine |

| Partial Reduction | 1. DIBAL-H, 2. H₂O | 2-Methyl-6-(methylamino)benzaldehyde |

| Grignard Addition | 1. R-MgX, 2. H₃O⁺ | 1-[2-Methyl-6-(methylamino)phenyl]-1-alkanone |

| Cyclization with CO₂ | CO₂, H₂O | 1-Methyl-8-methylquinazoline-2,4(1H,3H)-dione |

Reactions and Derivatizations of the Methylamino Group

The methylamino group is a secondary amine, which makes it both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom. ncert.nic.in This allows for a variety of derivatization reactions.

Acylation: Secondary amines readily react with acylating agents like acid chlorides and anhydrides in a nucleophilic substitution reaction to form N,N-disubstituted amides. ncert.nic.inbyjus.com This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. ncert.nic.in Acylating this compound with acetyl chloride, for example, would yield N-(2-cyano-3-methylphenyl)-N-methylacetamide. This transformation is also a common strategy for protecting amino groups during multi-step syntheses. libretexts.org

Alkylation: The nucleophilic nitrogen can attack alkyl halides, leading to further alkylation. youtube.comsavemyexams.com As a secondary amine, this compound can be alkylated to form a tertiary amine. This tertiary amine product can, in turn, react with another molecule of the alkyl halide to produce a quaternary ammonium (B1175870) salt. youtube.comsavemyexams.com To control the reaction and favor the tertiary amine, the stoichiometry of the reactants can be carefully managed.

Reaction with Nitrous Acid: Aromatic secondary amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid, to form N-nitrosamines. ncert.nic.in This reaction is a characteristic test for secondary amines.

Table 3: Common Derivatizations of the Methylamino Group This table summarizes the expected outcomes from standard amine derivatization reactions.

| Reaction Type | Reagent(s) | Expected Product Class |

| Acylation | Acetyl chloride, Pyridine | N,N-disubstituted amide |

| Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine / Quaternary ammonium salt |

| Nitrosation | NaNO₂, HCl (aq) | N-nitrosamine |

| Sulfonylation | Benzenesulfonyl chloride, NaOH (aq) | N,N-disubstituted sulfonamide |

Mechanistic Investigations of Key Chemical Transformations

While specific mechanistic studies on this compound are not widely documented, the mechanisms for the transformations of its constituent functional groups are well-established in organic chemistry.

Nitrile Transformations:

Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon. A water molecule then acts as a nucleophile, attacking the carbon. libretexts.org Following a proton transfer and tautomerization, an amide intermediate is formed, which is then further hydrolyzed to a carboxylic acid under the reaction conditions. libretexts.orgyoutube.com

Grignard addition involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrile carbon. libretexts.orgyoutube.com This forms an imine anion, which is then protonated and hydrolyzed upon aqueous workup to yield a ketone. youtube.com

Metal-Catalyzed Reactions:

The general mechanism for many palladium-catalyzed cross-coupling reactions follows a catalytic cycle consisting of three main steps: oxidative addition , where the metal center inserts into the substrate-halide bond; transmetalation , where the organic group from a second reagent is transferred to the metal center; and reductive elimination , where the two organic fragments are joined, forming the final product and regenerating the catalyst. wikipedia.orgyoutube.com

For the tandem quinazolinone synthesis, a plausible mechanism involves initial coordination of the cobalt catalyst to the substrate, followed by hydration of the nitrile to an amide, and a subsequent intramolecular dehydrogenative coupling or cyclization. nih.govacs.org

Amine Reactions:

The mechanisms for alkylation and acylation of the methylamino group are classic examples of nucleophilic substitution. ncert.nic.inyoutube.com The nitrogen's lone pair acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or the carbonyl carbon of the acyl chloride, leading to the displacement of the leaving group (halide or chloride ion). ncert.nic.inyoutube.com

Structure Activity and Structure Property Relationships Within Benzonitrile Systems

Impact of Substituent Effects on the Reactivity and Electronic Properties of 2-Methyl-6-(methylamino)benzonitrile

The reactivity and electronic landscape of this compound are governed by the cumulative influence of its three substituents. Each group exerts distinct inductive and resonance (mesomeric) effects, which either donate or withdraw electron density from the benzene (B151609) ring, thereby modulating its propensity to engage in chemical reactions, particularly electrophilic aromatic substitution.

Methyl Group (-CH₃): Located at the C2 position, the methyl group is a weak electron-donating group. It primarily operates through a positive inductive effect (+I), pushing electron density into the ring through the sigma bond. It also contributes through hyperconjugation, further increasing electron density at the ortho and para positions. This makes the ring more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.

Methylamino Group (-NHCH₃): Positioned at the C6 position, the methylamino group is a potent electron-donating group. While nitrogen is more electronegative than carbon, leading to a weak negative inductive effect (-I), its dominant influence is a strong positive resonance effect (+M). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the aromatic ring, significantly increasing electron density, especially at the ortho and para positions. This makes the methylamino group a strong activating group.

Nitrile Group (-CN): The nitrile group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to delocalize ring electrons onto itself. It exhibits both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). Consequently, the nitrile group deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to itself.

The net effect on the molecule is a complex electronic distribution. The powerful activating effects of the methylamino and methyl groups are in opposition to the deactivating effect of the nitrile group. The positions of the substituents are crucial; the strong +M effect of the methylamino group and the +I effect of the methyl group work together to enrich the ring with electrons, particularly at the carbon atoms ortho and para to them (C3, C4, C5). This enhanced nucleophilicity counteracts the deactivating influence of the cyano group, making the molecule more reactive than benzonitrile (B105546) itself but likely less reactive than a simple N-methylaniline. The directing effects are also complex, with the amino and methyl groups directing incoming electrophiles to positions 4 and 5, which are meta to the nitrile group, leading to a consensus in directing effects.

Correlation of Molecular Structure with Electronic and Photophysical Behavior

The arrangement of strong electron-donating (methylamino) and electron-accepting (nitrile) groups on the same aromatic ring gives rise to significant intramolecular charge transfer (ICT) characteristics. This electronic feature is central to the photophysical behavior of this compound.

Upon absorption of electromagnetic radiation (typically UV light), the molecule is promoted from its electronic ground state to an excited state. This transition involves the redistribution of electron density from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In this molecule, the HOMO is expected to be localized primarily on the electron-rich portion—the methylamino group and the phenyl ring—while the LUMO is anticipated to be centered on the electron-deficient nitrile group. mdpi.commdpi.com This photoinduced electron transfer from the donor to the acceptor moiety creates a highly polar excited state with a large dipole moment.

The energy, and therefore the wavelength, of the fluorescence emitted when the molecule returns to the ground state is highly dependent on the environment. In polar solvents, the polar excited state is stabilized, which lowers its energy and results in a red-shift (to longer wavelengths) of the emission spectrum, a phenomenon known as solvatochromism.

Furthermore, compounds with similar donor-acceptor structures, such as 4-(N,N-dimethylamino)benzonitrile (DMABN), are known to exhibit dual fluorescence, where two distinct emission bands are observed. This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state, where the donor group rotates out of the plane of the aromatic ring in the excited state. The steric hindrance between the ortho-methyl and methylamino groups in this compound could significantly influence the geometry of the excited state, potentially affecting the efficiency of charge transfer and the nature of the fluorescent emission.

Table 2: Expected Photophysical Properties of this compound

| Property | Expected Behavior | Rationale |

|---|---|---|

| Absorption | Strong absorption in the UV region. | π-π* transitions within the substituted aromatic system. |

| Emission | Likely to be fluorescent. | Presence of a donor-acceptor structure often leads to emissive ICT states. |

| Stokes Shift | Expected to be large. | Significant structural and electronic rearrangement between ground and excited states. |

| Solvatochromism | Pronounced positive solvatochromism (red-shift in polar solvents). | The highly polar ICT excited state is stabilized by polar solvents. |

| Quantum Yield | Variable; may be sensitive to solvent and steric factors. | Steric hindrance can affect the rate of non-radiative decay pathways. |

Comparative Studies with Related Benzonitrile Analogs (e.g., Fluoro-, Methoxy-, Bromo-Substituted Benzonitriles)

To understand the specific properties of this compound, it is instructive to compare it with other benzonitrile analogs where the substituents are varied. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—profoundly alters the electronic and photophysical properties of the molecule. pku.edu.cnnih.gov

Fluoro- and Bromo-substituted Benzonitriles: Halogens like fluorine and bromine are deactivating groups. They exhibit a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, which outweighs their weaker electron-donating resonance effect (+M). Replacing the activating methylamino group with a halogen would significantly decrease the electron density of the ring, making it less reactive and shifting its absorption and emission spectra to shorter wavelengths (a blue-shift) compared to the amino-substituted compound.

Methoxy-substituted Benzonitriles: The methoxy (B1213986) group (-OCH₃) is, like the methylamino group, a strong activating group due to its +M resonance effect, though it is generally considered less powerful than an amino group. A methoxy analog would still exhibit strong ICT character. utexas.edu However, the lower electron-donating strength of oxygen compared to nitrogen would likely result in a higher energy ICT state, leading to absorption and emission at slightly shorter wavelengths than observed for the methylamino analog.

The combination of both a methyl and a powerful methylamino donor group in this compound makes it an exceptionally electron-rich system among substituted benzonitriles, leading to more pronounced charge-transfer characteristics compared to its methoxy, fluoro, or bromo counterparts.

Table 3: Comparative Analysis of Substituent Effects in Benzonitrile Analogs

| Substituent (X) in 2-X-6-methylbenzonitrile | Key Electronic Effect | Expected Impact on Electron Density | Expected Absorption Wavelength (λmax) |

|---|---|---|---|

| -NHCH₃ (Methylamino) | Strong +M, Weak -I | Strong Increase | Longest |

| -OCH₃ (Methoxy) | Strong +M, Weak -I | Moderate-Strong Increase | Long |

| -F (Fluoro) | Strong -I, Weak +M | Strong Decrease | Short |

| -Br (Bromo) | Strong -I, Weak +M | Strong Decrease | Short |

Exploratory Research Applications and Mechanistic Studies in Advanced Chemical Contexts

Role as a Synthetic Intermediate in Complex Molecule Design (emphasizing chemical synthesis methodologies)

The strategic placement of reactive functional groups renders 2-Methyl-6-(methylamino)benzonitrile a valuable scaffold in organic synthesis. Its utility as a precursor and intermediate is particularly notable in the construction of heterocyclic systems and other complex molecular architectures.

This compound serves as a key starting material for the synthesis of various specialized organic building blocks, particularly those containing quinazoline (B50416) and quinoline (B57606) skeletons. The presence of an amino group and a nitrile group in a 1,2-relationship on the benzene (B151609) ring allows for a variety of cyclization reactions.

For instance, 2-aminobenzonitriles are widely used in the synthesis of quinazoline derivatives through reactions with various reagents. mdpi.comrsc.orgnih.gov Methodologies such as acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides have been developed to produce 2-amino-4-iminoquinazolines. mdpi.com In these reactions, the amino group of the benzonitrile (B105546) attacks the electrophilic carbon of a reaction partner, initiating a sequence of intramolecular cyclization and isomerization to form the quinazoline ring system. mdpi.com

Furthermore, 2-aminobenzonitriles can be converted into quinoline derivatives. connectjournals.com This typically involves a two-step process starting with the condensation reaction of the 2-aminobenzonitrile (B23959) with aldehydes or ketones to form an imine intermediate. Subsequent intramolecular cyclization of the imine, often facilitated by a base, leads to the formation of 4-aminoquinoline (B48711) derivatives. connectjournals.com The versatility of these reactions allows for the introduction of a wide range of substituents, leading to a diverse library of heterocyclic compounds with potential applications in medicinal chemistry and materials science.

The following table summarizes some of the key transformations of 2-aminobenzonitrile derivatives:

| Starting Material | Reagent(s) | Product Type | Ref. |

| 2-Aminobenzonitrile | N-Benzyl Cyanamides, HCl | 2-Amino-4-iminoquinazolines | mdpi.com |

| 2-Aminobenzonitrile | Aliphatic Aldehydes/Ketones, NaOH then tBuOK | 4-Aminoquinolines | connectjournals.com |

| 2-Aminobenzonitrile | Carbonyl Sulfide, NaHS | Thioquinazolinediones | tandfonline.com |

| 2-Aminobenzonitrile | Aryl Grignard Reagents, then Isothiocyanate | N,4-Disubstituted Quinazolines | nih.gov |

The benzonitrile moiety is a critical component in many commercially important agrochemicals. acs.org The ability to synthesize complex heterocyclic structures from 2-aminobenzonitrile derivatives makes them valuable intermediates in the development of new pesticidal agents. nih.gov Nitrogen-containing heterocycles, such as quinazolines and pyridazines, are known to exhibit a broad spectrum of biological activities and are core structures in many agrochemicals. mdpi.com

For example, the synthesis of novel β-naphthol derivatives containing a benzothiazolylamino group, which have shown promising pesticidal properties, can be achieved through multi-component reactions involving derivatives of 2-aminobenzonitrile. nih.gov The structural framework of this compound provides a foundation upon which more complex and potent agrochemical candidates can be built. The introduction of various substituents on the benzonitrile ring can modulate the biological activity and physical properties of the final products. nih.gov

Chemical Probes for Fundamental Mechanistic Research (e.g., Elucidating Chemical Interactions in Enzyme Inhibition)

The unique electronic and structural characteristics of this compound make it a candidate for the design of chemical probes to investigate fundamental biological processes. Its potential as an enzyme inhibitor or as a scaffold for more complex probes is an active area of research.

Substituted benzonitriles have been explored as inhibitors of various enzymes. For example, derivatives of anilide containing a benzonitrile group have been shown to be selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov The nitrile group can participate in key interactions within the enzyme's active site, contributing to the binding affinity and selectivity of the inhibitor. nih.gov This suggests that this compound could serve as a starting point for the design of novel enzyme inhibitors.

Furthermore, the concept of activity-based probes (ABPs) offers a powerful approach to study enzyme function in complex biological systems. nih.gov These probes typically contain a reactive group that forms a covalent bond with the target enzyme, as well as a reporter tag for detection. The structure of this compound could be modified to incorporate a "warhead" for covalent modification and a "clickable" handle (e.g., an alkyne or azide) for the attachment of a fluorescent dye or biotin. nih.gov Such a probe could be used to identify and quantify the active state of target enzymes in cells or tissues, providing valuable insights into their biological roles and regulation.

Potential in Materials Chemistry Research Based on Electronic or Photophysical Characteristics

The combination of an electron-donating group (methylamino) and an electron-accepting group (benzonitrile) in this compound creates a donor-acceptor (D-A) system. This electronic structure is of great interest in materials chemistry, particularly for the development of organic electronic and photonic materials.

Donor-acceptor molecules often exhibit interesting photophysical properties, such as intramolecular charge transfer (ICT), which can lead to large Stokes shifts and solvent-dependent fluorescence. rsc.orgnih.gov These properties are highly desirable for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The electronic properties of such molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be tuned by modifying the donor and acceptor strengths and the nature of the π-conjugated system connecting them. nih.govnih.gov

Research on related donor-acceptor benzonitrile derivatives has shown that they can exhibit high fluorescence quantum yields. uc.pt The specific substitution pattern in this compound is expected to influence its electronic and photophysical properties. The methyl group at the 2-position can induce a twist in the molecular geometry, which can affect the extent of electronic coupling between the donor and acceptor moieties and, consequently, the photophysical behavior. nih.gov By systematically studying derivatives of this compound, it may be possible to develop new materials with tailored electronic and optical properties for a range of applications in materials science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Methyl-6-(methylamino)benzonitrile, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via alkylation reactions, such as N9-alkylation of purine derivatives, using bromomethylbenzonitrile precursors under inert conditions. Key steps include:

- Using stoichiometric equivalents of reactants (e.g., 2,6-dichloropurine and bromomethylbenzonitrile in a 1:1 molar ratio).

- Purification via flash column chromatography with solvent systems like ethyl acetate/heptane (2:1.2) to isolate the product .

- Optimizing reaction temperature (typically 60–80°C) and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?

- Methodology :

- NMR : Analyze - and -NMR for methylamino (-NHCH) and nitrile (-C≡N) group signals. The methylamino proton typically appears as a broad singlet near δ 2.8–3.2 ppm.

- IR Spectroscopy : Identify nitrile stretching vibrations at ~2220–2240 cm.

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How does the compound’s solubility in CO-expanded solvents affect its reactivity in catalytic systems?

- Methodology :

- Conduct molecular dynamics (MD) simulations to predict diffusion coefficients and viscosity changes in CO-expanded methanol or ethanol.

- Compare experimental vs. simulated density data to validate solvent expansion effects. For example, at 50% CO mole fraction, solvent volume doubles, altering reaction kinetics .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic structure and hydrogen-bonding interactions of this compound?

- Methodology :

- Perform geometry optimization using B3LYP/6-311G++(d,p) basis sets to model ground-state structures.

- Analyze hydrogen-bonding stability in alcohol complexes (e.g., methanol) by calculating binding energies (corrected for basis set superposition error) and dipole moment changes.

- Compare with experimental fluorescence data to validate charge-transfer states .

Q. What experimental strategies resolve contradictions in dual fluorescence behavior between this compound and its analogs?

- Methodology :

- Use time-resolved fluorescence spectroscopy to distinguish between locally excited (LE) and intramolecular charge transfer (ICT) states.

- Vary solvent polarity (e.g., hexane vs. acetonitrile) to probe solvent-dependent emission bands.

- Reference computational studies on twisted ICT geometries in methylamino-substituted benzonitriles .

Q. How does the compound adsorb onto metal-doped carbon nanostructures, and what factors govern its surface orientation?

- Methodology :

- Employ density functional theory (DFT) to simulate adsorption on Ag, Ni, or Fe-doped surfaces.

- Analyze binding energy differences between nitrile, methylamino, and aromatic ring interaction sites.

- Validate with experimental surface-enhanced Raman spectroscopy (SERS) data to confirm preferential orientations .

Q. What role does methylamino substitution play in modulating the compound’s photophysical properties compared to unsubstituted benzonitrile?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.